Cas no 84567-98-6 ((2S,3S)-3-Hydroxy-2-methylbutanoic Acid)

(2S,3S)-3-Hydroxy-2-methylbutanoic Acid structure
84567-98-6 structure
Nome del prodotto:(2S,3S)-3-Hydroxy-2-methylbutanoic Acid
Numero CAS:84567-98-6
MF:C5H10O3
MW:118.131102085114
CID:989473
PubChem ID:12313369

(2S,3S)-3-Hydroxy-2-methylbutanoic Acid Proprietà chimiche e fisiche

Nomi e identificatori

    • 3-hydroxy-2-methyl-(2S,3S)-Butanoic acid
    • (2S,3S)-3-Hydroxy-2-methylbutanoic Acid
    • (2S,3S)-3-Hydroxy-2-methylbutanoic acid (ACI)
    • Butanoic acid, 3-hydroxy-2-methyl-, [S-(R*,R*)]- (ZCI)
    • 2S,3S-Nilic acid
    • (-)-(2r,3r)-3-hydroxy-2-methylbutyric acid
    • 3-Hydroxy-2-methyl-[S-(R,R)]-butanoic acid
    • SCHEMBL5549445
    • (2R,3R)-3-hydroxy-2-methylbutanoic acid
    • [S-(R,R)]-3-Hydroxy-2-methyl-butanoic acid
    • [S-(R,R)]-3-Hydroxy-2-methyl-butanoate
    • 3-hydroxy-2-methyl-[S-(R*,R*)]-Butanoate
    • 3-hydroxy-2-methyl-[S-(R*,R*)]-Butanoic acid
    • 3-hydroxy-2-methyl-[S-(R,R)]-Butanoate
    • LMFA01050492
    • CHEBI:168648
    • Inchi: 1S/C5H10O3/c1-3(4(2)6)5(7)8/h3-4,6H,1-2H3,(H,7,8)/t3-,4-/m0/s1
    • Chiave InChI: VEXDRERIMPLZLU-IMJSIDKUSA-N
    • Sorrisi: [C@@H](C)(C(=O)O)[C@@H](O)C

Proprietà calcolate

  • Massa esatta: 118.062994177g/mol
  • Massa monoisotopica: 118.062994177g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 8
  • Conta legami ruotabili: 2
  • Complessità: 89.7
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 2
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 0
  • Superficie polare topologica: 57.5Ų

(2S,3S)-3-Hydroxy-2-methylbutanoic Acid Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
H946525-500mg
(2S,3S)-3-Hydroxy-2-methylbutanoic Acid
84567-98-6
500mg
$ 7600.00 2023-09-07
TRC
H946525-100mg
(2S,3S)-3-Hydroxy-2-methylbutanoic Acid
84567-98-6
100mg
$1642.00 2023-05-18
TRC
H946525-10mg
(2S,3S)-3-Hydroxy-2-methylbutanoic Acid
84567-98-6
10mg
$207.00 2023-05-18

(2S,3S)-3-Hydroxy-2-methylbutanoic Acid Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  5 h, rt → reflux; 16 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2, rt
Riferimento
Total Synthesis and Configurational Assignment of Ascospiroketal A
Chang, Stanley; et al, Chemistry - A European Journal, 2015, 21(46), 16646-16653

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Ethanol ,  Water ;  0 °C; 0 °C → rt; 3 h, rt
1.2 Reagents: Potassium hydroxide Solvents: Methanol ,  Water ;  16 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Riferimento
Mechanistic Studies of Fatty Acid Activation by CYP152 Peroxygenases Reveal Unexpected Desaturase Activity
Pickl, Mathias; et al, ACS Catalysis, 2019, 9(1), 565-577

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Water
Riferimento
Simple conversion of (R)-3-hydroxybutanoic acid to the (S)-enantiomer and its lactone, (-)-(S)-4-methyloxetan-2-one
Griesbeck, Axel; et al, Helvetica Chimica Acta, 1987, 70(5), 1320-5

Metodo di produzione 4

Condizioni di reazione
1.1 Solvents: Tetrahydrofuran
2.1 -
3.1 Reagents: Ozone Solvents: Dichloromethane
Riferimento
Stereoselective synthesis of alcohols. XXIX. Addition of (α-methoxycrotyl)boronates to aldehydes
Hoffmann, Reinhard W.; et al, Chemische Berichte, 1989, 122(5), 903-9

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Water ;  16 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Riferimento
Mechanistic Studies of Fatty Acid Activation by CYP152 Peroxygenases Reveal Unexpected Desaturase Activity
Pickl, Mathias; et al, ACS Catalysis, 2019, 9(1), 565-577

Metodo di produzione 6

Condizioni di reazione
1.1 Solvents: Benzene
2.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ,  Hexane
2.2 -
3.1 Reagents: Sodium hydroxide Solvents: Water
Riferimento
Simple conversion of (R)-3-hydroxybutanoic acid to the (S)-enantiomer and its lactone, (-)-(S)-4-methyloxetan-2-one
Griesbeck, Axel; et al, Helvetica Chimica Acta, 1987, 70(5), 1320-5

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Ozone Solvents: Dichloromethane
Riferimento
Stereoselective synthesis of alcohols. XXIX. Addition of (α-methoxycrotyl)boronates to aldehydes
Hoffmann, Reinhard W.; et al, Chemische Berichte, 1989, 122(5), 903-9

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Water
2.1 Solvents: Benzene
3.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ,  Hexane
3.2 -
4.1 Reagents: Sodium hydroxide Solvents: Water
Riferimento
Simple conversion of (R)-3-hydroxybutanoic acid to the (S)-enantiomer and its lactone, (-)-(S)-4-methyloxetan-2-one
Griesbeck, Axel; et al, Helvetica Chimica Acta, 1987, 70(5), 1320-5

Metodo di produzione 9

Condizioni di reazione
1.1 -
2.1 Reagents: Ozone Solvents: Dichloromethane
Riferimento
Stereoselective synthesis of alcohols. XXIX. Addition of (α-methoxycrotyl)boronates to aldehydes
Hoffmann, Reinhard W.; et al, Chemische Berichte, 1989, 122(5), 903-9

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ,  Hexane
1.2 -
2.1 Reagents: Sodium hydroxide Solvents: Water
Riferimento
Simple conversion of (R)-3-hydroxybutanoic acid to the (S)-enantiomer and its lactone, (-)-(S)-4-methyloxetan-2-one
Griesbeck, Axel; et al, Helvetica Chimica Acta, 1987, 70(5), 1320-5

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Water
2.1 Solvents: Benzene
3.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ,  Hexane
3.2 -
4.1 Reagents: Sodium hydroxide Solvents: Water
Riferimento
Simple conversion of (R)-3-hydroxybutanoic acid to the (S)-enantiomer and its lactone, (-)-(S)-4-methyloxetan-2-one
Griesbeck, Axel; et al, Helvetica Chimica Acta, 1987, 70(5), 1320-5

(2S,3S)-3-Hydroxy-2-methylbutanoic Acid Raw materials

(2S,3S)-3-Hydroxy-2-methylbutanoic Acid Preparation Products

Fornitori consigliati
pengshengyue
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
pengshengyue
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.